molecular formula C9H9NS2 B12010514 3-Phenyl-1,3-thiazolidine-2-thione CAS No. 1437-99-6

3-Phenyl-1,3-thiazolidine-2-thione

Cat. No.: B12010514
CAS No.: 1437-99-6
M. Wt: 195.3 g/mol
InChI Key: WUSPQEKXSXCOJF-UHFFFAOYSA-N
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Description

Contextualization within Thiazolidine (B150603) and Thiocarbonyl Chemistry

3-Phenyl-1,3-thiazolidine-2-thione (PTT) is a heterocyclic compound featuring a thiazolidine ring substituted with a phenyl group at the nitrogen atom and a thione group at the second position. The thiazolidine core is a five-membered saturated ring containing both sulfur and nitrogen atoms. nih.govontosight.ai This structural motif is a cornerstone in medicinal chemistry, found in a variety of natural and synthetic bioactive compounds. nih.govekb.eg The presence of the sulfur atom is often associated with enhanced pharmacological properties. nih.gov

Thiazolidinones, which are thiazolidine derivatives containing a carbonyl group, have garnered significant attention for their wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. orientjchem.orgnih.gov The reactivity and biological potential of the thiazolidine ring can be modulated by substitutions at various positions. orientjchem.org

The thiocarbonyl group (C=S) in PTT is a key functional group that influences its chemical behavior. Compounds containing this group are known for their unique reactivity and are utilized in various organic syntheses. The chemistry of thiocarbonyls is distinct from their carbonyl (C=O) analogs, often exhibiting different reaction pathways and selectivities.

Historical Trajectory and Initial Discoveries Pertaining to this compound

The exploration of thiazolidinone chemistry began in the early 20th century, with a surge in interest in recent decades due to their diverse biological applications. orientjchem.org The synthesis of the core thiazolidine-2-thione structure can be achieved through several methods. A common approach involves the reaction of β-amino alcohols with carbon disulfide. researchgate.netorganic-chemistry.org Other synthetic routes include the reaction of aziridines with carbon disulfide and multicomponent reactions. researchgate.netorganic-chemistry.org

While specific historical details on the initial synthesis of this compound are not extensively documented in the provided results, the synthesis of related N-aryl-thiazolidine-2-thiones has been described. For instance, the reaction of anilines with other reagents can lead to the formation of the 3-phenyl substituted ring system. nih.gov Spectroscopic data, including 1H-NMR and 13C-NMR, have been used to characterize 3-phenyl-thiazolidine-2-thione, confirming its structure. nih.gov

Contemporary Significance and Emerging Research Paradigms for PTT

Modern research continues to explore the therapeutic potential of thiazolidine derivatives. These compounds are known to interact with a variety of biological targets. orientjchem.org For example, thiazolidinediones are recognized for their role in managing type 2 diabetes. orientjchem.org

Recent studies have focused on synthesizing novel derivatives of 1,3-thiazolidine-2-thione and evaluating their biological activities. One area of investigation is their potential as xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia. nih.govplos.org In this context, derivatives of thiazolidine-2-thione have been designed and synthesized, with some showing potent inhibitory activity. nih.govplos.org

Another emerging research area is the development of 1,3-thiazolidine-2-thione derivatives as inhibitors of the bacterial type III secretion system (T3SS), a key virulence factor in many Gram-negative pathogenic bacteria. nih.gov This approach aims to develop anti-virulence agents that can combat bacterial infections without promoting resistance by affecting bacterial growth. nih.gov Studies have shown that certain 1,3-thiazolidine-2-thione derivatives can suppress the expression of the T3SS in pathogens like Xanthomonas oryzae pv. oryzae, which causes leaf blight in rice. nih.gov

Overview of Research Scope and Thematic Organization for this compound Investigations

The investigation into this compound and its analogs is multifaceted, encompassing several key research themes:

Synthesis: Development of efficient and versatile synthetic methodologies for the core thiazolidine-2-thione scaffold and its derivatives. This includes traditional cyclocondensation reactions as well as modern techniques like microwave-assisted synthesis and multicomponent reactions. nih.govresearchgate.netorganic-chemistry.org

Structural Analysis: Characterization of the molecular and crystal structures of PTT and its derivatives using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the conformation and intermolecular interactions of these compounds. nih.govnih.gov

Medicinal Chemistry: Design and synthesis of novel derivatives with specific biological targets in mind. This involves structure-activity relationship (SAR) studies to optimize the therapeutic properties of these compounds. nih.govplos.org

Biological Evaluation: In vitro and in vivo testing of new compounds to determine their efficacy and mechanism of action for various applications, such as enzyme inhibition and antimicrobial activity. plos.orgnih.gov

The data from these investigations contribute to a deeper understanding of the chemical and biological properties of this compound and pave the way for the development of new therapeutic agents.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound1437-99-6C₉H₉NS₂195.31Colorless oily liquidNot Applicable
5-Phenyl-1,3-thiazolidine-2-thione1437-98-5C₉H₉NS₂195.31Data not availableData not available
3-Phenyl-2-thioxo-1,3-thiazolidin-4-oneNot specifiedC₉H₇NOS₂209.28Yellow sheet crystalsData not available
Thiazolidine-2-thioneNot specifiedC₃H₅NS₂119.21White solid105-107
3-Benzyl-thiazolidine-2-thioneNot specifiedC₁₀H₁₁NS₂209.34White powder solid115-117

Note: Data sourced from various research articles. nih.govplos.orgnih.govsigmaaldrich.comsigmaaldrich.com The appearance of this compound is described as a colorless oily liquid in one source, while another vendor does not provide this data. nih.govsigmaaldrich.com

Table 2: Spectroscopic Data for this compound

Spectroscopy TypeChemical Shifts (δ) or Mass-to-Charge Ratio (m/z)
¹H-NMR (400 MHz, CDCl₃)7.72 (d, J = 13.1 Hz, 2H), 7.33 (t, J = 10.4 Hz, 2H), 7.09 (t, J = 8.3 Hz, 2H), 3.81 (t, J = 5.4 Hz, 2H), 3.27 (t, J = 14.3 Hz, 2H)
¹³C-NMR (100 MHz, CDCl₃)191.34, 152.27, 137.51, 130.44, 128.83, 44.19, 35.72
ESI-MSm/z calc. for C₉H₉NS₂ [M+H]⁺ 196.0255, found 196.0207

Source: Wang M-X, et al. (2022). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1437-99-6

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

3-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C9H9NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

WUSPQEKXSXCOJF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=S)N1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Phenyl 1,3 Thiazolidine 2 Thione and Its Analogues

Classical and Established Synthetic Routes to the 1,3-Thiazolidine-2-thione Core

The traditional synthesis of the 1,3-thiazolidine-2-thione scaffold relies heavily on ring-closure reactions from acyclic precursors. These methods have been refined over the years to provide reliable access to this important heterocyclic motif.

Ring-Closure Approaches from Acyclic Precursors

A predominant and well-documented method for the synthesis of the 1,3-thiazolidine-2-thione core involves the reaction of β-amino alcohols with carbon disulfide. This approach is a straightforward and effective way to construct the five-membered ring. For the synthesis of 3-Phenyl-1,3-thiazolidine-2-thione, the logical starting material is 2-anilinoethanol (B49455). The reaction proceeds via the in-situ formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the desired product.

Another classical approach begins with the parent 1,3-thiazolidine-2-thione, which can be synthesized from aminoethanol and carbon disulfide in the presence of a base like potassium hydroxide (B78521). plos.org The subsequent N-arylation with a suitable phenylating agent, such as bromobenzene, can then be carried out to introduce the phenyl group at the 3-position.

Multicomponent reactions (MCRs) also represent a classical and efficient strategy for the synthesis of 1,3-thiazolidine-2-thione derivatives. These reactions, where multiple starting materials react in a single pot to form a complex product, offer advantages in terms of atom economy and procedural simplicity. For instance, the reaction of primary amines, carbon disulfide, and γ-bromocrotonates can yield thiazolidine-2-thiones in excellent yields through a domino alkylation/intramolecular Michael addition sequence. organic-chemistry.org

Strategic Selection and Application of Reaction Reagents

The choice of reagents is critical in directing the outcome and efficiency of the synthesis. In the reaction of β-amino alcohols with carbon disulfide, a strong base is typically required to facilitate the formation of the dithiocarbamate. Potassium hydroxide is a commonly used base for this purpose. plos.org

For the N-arylation of the parent 1,3-thiazolidine-2-thione, a combination of a base and a catalyst is often employed to facilitate the coupling reaction. A study has reported the use of sodium hydroxide (NaOH) as a base in combination with a copper(I) iodide (CuI) catalyst for the reaction of thiazolidine-2-thione with bromobenzene to yield this compound. plos.org The use of a copper catalyst is a common strategy for promoting C-N bond formation in arylation reactions.

The following table summarizes some of the key reagents and their roles in the classical synthesis of the 1,3-thiazolidine-2-thione core.

Reagent/CatalystRolePrecursor(s)Product
Carbon Disulfide (CS₂)Source of the thiocarbonyl groupβ-amino alcohols1,3-Thiazolidine-2-thione
Potassium Hydroxide (KOH)Base2-Aminoethanol, CS₂1,3-Thiazolidine-2-thione
Sodium Hydroxide (NaOH)Base1,3-Thiazolidine-2-thione, BromobenzeneThis compound
Copper(I) Iodide (CuI)Catalyst for C-N bond formation1,3-Thiazolidine-2-thione, BromobenzeneThis compound
Potassium ethylxanthate (B89882)Alternative to CS₂β-amino alcohols1,3-Thiazolidine-2-thiones

Modern and Sustainable Synthesis Protocols for this compound

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of catalytic strategies, energy-efficient techniques, and the application of green chemistry principles in the synthesis of this compound and its analogues.

Catalytic Strategies in PTT Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of 1,3-thiazolidine-2-thione synthesis, various catalytic systems have been investigated.

Amidato lanthanide amides have been successfully employed as catalysts in the cycloaddition reactions of aziridines with carbon disulfide. organic-chemistry.org This method provides good yields of thiazolidine-2-thiones under mild conditions and demonstrates good functional group tolerance. organic-chemistry.org While not specific to this compound, this catalytic approach could potentially be adapted for its synthesis starting from N-phenylaziridine.

Copper catalysis, as mentioned in the classical context, is also a cornerstone of modern cross-coupling reactions. The copper-catalyzed N-arylation of the 1,3-thiazolidine-2-thione core is a prime example of a modern catalytic approach to PTT synthesis. plos.org More advanced copper-based catalytic systems, including those with specific ligands, are continually being developed to improve reaction efficiency and broaden the substrate scope. A study on the synthesis of nih.gov-fullerothiazolidinethiones utilized various copper catalysts, with Cu(OAc)₂·H₂O showing the best results, highlighting the versatility of copper in catalyzing the formation of such heterocyclic systems. nih.gov

Energy-Efficient Synthesis Methods (e.g., Microwave-Assisted, Sonochemical)

To reduce energy consumption and reaction times, alternative energy sources to conventional heating have been explored.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields. Several studies have reported the microwave-assisted synthesis of thiazolidin-4-one derivatives, which are structurally related to PTT. ccsenet.orgnih.gov For instance, a one-pot, three-component reaction for the synthesis of thiazolidinone derivatives has been successfully carried out under microwave irradiation. ccsenet.org Another report describes the microwave-assisted synthesis of 1,3-thiazolidin-4-ones from arene aldehydes, valine, and mercaptoacetic acid. ccsenet.org While direct microwave-assisted synthesis of this compound is not extensively detailed, these examples suggest its feasibility and potential for significant process intensification.

Sonochemical Synthesis: Ultrasound-assisted synthesis is another energy-efficient technique that utilizes the energy of acoustic cavitation to promote chemical reactions. This method can lead to shorter reaction times and improved yields. The sonochemical synthesis of 2-aryl-3-(piperonylmethyl)-1,3-thiazolidin-4-ones has been reported, demonstrating the applicability of ultrasound in the formation of the thiazolidinone ring. ekb.eg This suggests that a similar approach could be developed for the synthesis of PTT.

Green Chemistry Principles in PTT Manufacturing (e.g., Solvent-Free, Biocatalytic Approaches)

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Synthesis: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, is a key aspect of green chemistry. Solvent-free conditions have been successfully applied to the synthesis of 1,3-thiazolidin-4-one derivatives. nih.govresearchgate.net For example, the synthesis of 3-(N-phenyl)-1,3-thiazolidin-4-ones has been achieved using a solvent-free technique. researchgate.net A base-catalyzed, solvent-free protocol has also been reported for the construction of 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines. These examples strongly support the potential for developing a solvent-free synthesis of this compound.

Biocatalytic Approaches: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. While the application of biocatalysis for the specific synthesis of this compound is not yet widely reported, the use of Saccharomyces cerevisiae (baker's yeast) as a catalyst for the synthesis of 4-thiazolidinones has been documented, suggesting a potential avenue for future research in the biocatalytic production of PTT and its analogues.

The following table provides an overview of modern and sustainable approaches to the synthesis of the 1,3-thiazolidine-2-thione core and related structures.

Synthetic ApproachKey FeaturesExample(s)
Catalytic Strategies Increased efficiency and selectivity, milder reaction conditions.Lanthanide amides for aziridine + CS₂ cycloaddition. organic-chemistry.org Copper-catalyzed N-arylation. plos.org
Microwave-Assisted Rapid reaction rates, higher yields, energy efficiency.Synthesis of various thiazolidin-4-one derivatives. ccsenet.orgnih.gov
Sonochemical Shorter reaction times, improved yields, energy efficiency.Synthesis of 2-aryl-3-(piperonylmethyl)-1,3-thiazolidin-4-ones.
Solvent-Free Reduced waste, lower environmental impact, often simpler work-up.Synthesis of 3-(N-phenyl)-1,3-thiazolidin-4-ones. researchgate.net Base-catalyzed synthesis of 1,3-thiazolidine-2-thione scaffolds.
Biocatalytic High selectivity, mild reaction conditions, environmentally benign.Saccharomyces cerevisiae catalyzed synthesis of 4-thiazolidinones.

Strategies for Derivatization and Functionalization of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. Key strategies involve substitution reactions on the phenyl ring, modifications of the thiazolidine (B150603) ring, and the preparation of various N-substituted derivatives.

While the direct substitution on the phenyl ring of pre-formed this compound is not extensively documented, the synthesis of PTT analogues with substituted phenyl rings is commonly achieved by using appropriately substituted anilines as starting materials. However, standard electrophilic aromatic substitution reactions could potentially be applied to the PTT molecule.

Potential electrophilic aromatic substitution reactions on the phenyl ring of PTT include:

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using nitrating agents. The directing effect of the thiazolidine-2-thione substituent would likely influence the position of nitration.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) onto the phenyl ring can be accomplished through reactions with halogenating agents, typically in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the phenyl ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. This functionalization provides a ketone moiety that can be further modified.

Friedel-Crafts Alkylation: This method can be used to introduce alkyl groups onto the phenyl ring.

It is important to note that the reactivity and regioselectivity of these reactions on the PTT scaffold would need to be empirically determined.

A common approach to achieve phenyl-substituted PTT analogues is through the synthesis from a substituted aniline precursor. For instance, the reaction of a substituted aniline with carbon disulfide and a suitable cyclizing agent can yield the desired 3-(substituted-phenyl)-1,3-thiazolidine-2-thione.

The thiazolidine ring of PTT presents several avenues for modification, including reactions at the sulfur atom and the carbon atoms of the ring.

Oxidation of the Sulfur Atom: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides and sulfones. For example, S-oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones has been achieved using oxidizing agents like Oxone®. Selective oxidation to the sulfoxide can be realized at room temperature, while the sulfone can be prepared at higher temperatures with an increased amount of the oxidizing agent. researchgate.netccsenet.org

Reactions at C4 and C5 Positions: The methylene (B1212753) groups at the C4 and C5 positions of the thiazolidine ring can potentially be functionalized. For instance, Knoevenagel condensation can be used to introduce substituents at the C5 position of related 4-thiazolidinone (B1220212) structures. nih.gov

Ring Transformation Reactions: The thiazolidine ring can undergo transformation reactions to yield other heterocyclic systems. For example, 2-imino-1,3-thiazolidines can be synthesized through the ring transformation of 2-(thiocyanomethyl)aziridines. researchgate.net

A primary strategy for creating analogues of PTT involves the substitution at the nitrogen atom of the thiazolidine ring. This is typically achieved by reacting a precursor thiazolidine-2-thione with various electrophiles.

One common method involves the reaction of thiazolidine-2-thione with alkyl or aryl halides in the presence of a base. For instance, compounds like 3-ethyl-thiazolidine-2-thione and 3-propyl-thiazolidine-2-thione have been synthesized by reacting thiazolidine-2-thione with bromoethane or bromopropane, respectively, using sodium hydroxide as a base. organic-chemistry.org The synthesis of 3-phenyl-thiazolidine-2-thione itself can be accomplished by reacting thiazolidine-2-thione with bromobenzene using a copper(I) iodide catalyst in the presence of sodium hydroxide. organic-chemistry.org Similarly, 3-benzyl-thiazolidine-2-thione has been prepared using benzyl bromide. organic-chemistry.org

Another approach to N-substitution involves the acylation of the nitrogen atom. This can be achieved by first converting thiazolidine-2-thione to 2-thioxothiazolidine-3-carbonyl chloride using triphosgene (B27547). organic-chemistry.org This intermediate can then be reacted with various amines to yield N-acylated derivatives. For example, reaction with phenylsulfonamide can produce N-(phenylsulfonyl)-2-thioxothiazolidine-3-carboxamide. sciensage.info

The following table summarizes some examples of synthesized N-substituted analogues of thiazolidine-2-thione.

CompoundStarting MaterialsReagents and ConditionsYield
3-ethyl-thiazolidine-2-thionethiazolidine-2-thione, bromoethaneNaOH, ethanol (B145695), 50°C71.9%
3-propyl-thiazolidine-2-thionethiazolidine-2-thione, bromopropaneNaOH, ethanol, 50°C68.3%
3-phenyl-thiazolidine-2-thionethiazolidine-2-thione, bromobenzeneNaOH, CuI, ethanol, 80°C66.7%
3-benzyl-thiazolidine-2-thionethiazolidine-2-thione, benzyl bromideNaOH, CuI, ethanol, 80°C68.9%
N-(phenylsulfonyl)-2-thioxothiazolidine-3-carboxamidethiazolidine-2-thione, triphosgene, phenylsulfonamideTEA, CH₂Cl₂, then THF, R.T.77.48%

Isolation and Purification Techniques for Synthesized this compound Compounds

The successful synthesis of this compound and its analogues is contingent upon effective isolation and purification methods to obtain the desired compounds in high purity. Common techniques employed include extraction, recrystallization, and column chromatography.

Following the completion of the reaction, the initial workup often involves extraction to separate the product from the reaction mixture. For instance, after synthesis, the reaction mixture can be cooled and extracted with an organic solvent such as ethyl acetate (B1210297). organic-chemistry.org The organic layer is then typically washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure to yield the crude product. nih.gov

Recrystallization is a widely used method for purifying solid PTT compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the purified compound. Absolute ethanol is a commonly used solvent for the recrystallization of thiazolidine-2-thione. sciensage.infonih.gov For 3-phenyl-2-thioxo-1,3-thiazolidin-4-one, a mixed solvent system of ether and 95% ethanol has been utilized. nih.gov

Column chromatography is a versatile technique for purifying both solid and oily PTT derivatives. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a suitable mobile phase. The components of the mixture are separated based on their differential adsorption to the stationary phase. A common eluent system for the purification of thiazolidine-2-thione derivatives is a mixture of petroleum ether and ethyl acetate, with the ratio adjusted to achieve optimal separation. organic-chemistry.orgnih.gov

The following table provides examples of purification methods used for specific this compound analogues.

CompoundPurification MethodSolvent/Eluent System
thiazolidine-2-thioneRecrystallizationAbsolute ethanol
3-phenyl-thiazolidine-2-thioneColumn ChromatographyPetroleum ether/ethyl acetate
3-benzyl-thiazolidine-2-thioneColumn ChromatographyPetroleum ether/ethyl acetate
N-ethyl-2-thioxothiazolidine-3-carboxamideColumn ChromatographyPetroleum ether/ethyl acetate
3-phenyl-2-thioxo-1,3-thiazolidin-4-oneRecrystallizationEther/95% ethanol (1:1)

Advanced Structural Elucidation and Conformational Analysis of 3 Phenyl 1,3 Thiazolidine 2 Thione

Solid-State Structural Investigations of PTT via X-ray Crystallography

Analysis of Molecular Geometry and Intramolecular Bonding Features

X-ray crystallographic analysis reveals the intricate details of the molecular geometry of PTT. The five-membered thiazolidine-2-thione ring is not planar but adopts a puckered conformation. cdnsciencepub.com A key feature of the solid-state structure is the planarity of the S(1)-C(2)-S(2)-N(3) fragment, indicating a degree of delocalization within this portion of the heterocycle. However, the carbon atoms at positions 4 and 5 deviate from this plane, leading to a puckered ring structure. cdnsciencepub.com The puckering angle of the thiazolidine (B150603) ring in the 3-phenyl derivative has been determined to be 23.2°. cdnsciencepub.com

The phenyl substituent at the nitrogen atom is not coplanar with the thiazolidine ring. The C(6) atom of the N-phenyl moiety is displaced by 0.12 Å from the S(1)-C(2)-S(2)-N(3) plane. cdnsciencepub.com This twisted orientation of the phenyl group relative to the heterocyclic ring is a significant conformational feature. The intramolecular bond lengths and angles are within the expected ranges for similar heterocyclic systems.

Selected Intramolecular Parameters Value
Thiazolidine Ring Puckering Angle 23.2° cdnsciencepub.com
Displacement of Phenyl C(6) from S(1)-C(2)-S(2)-N(3) Plane 0.12 Å cdnsciencepub.com

Solution-Phase Conformational Dynamics of 3-Phenyl-1,3-thiazolidine-2-thione

The conformation of PTT is not static and exhibits dynamic behavior in solution. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in probing the conformational preferences and equilibria of the molecule in different solvent environments.

Spectroscopic Insights into Conformational Preferences (e.g., NMR-based analyses for dynamic processes)

NMR spectroscopy provides a powerful tool for understanding the conformational dynamics of PTT in solution. 1H and 13C NMR chemical shifts and coupling constants are sensitive to the geometry of the molecule. For PTT, 1H NMR spectra have been reported with the following characteristic signals in CDCl3: δ 7.72 (d, J = 13.1 Hz, 2H), 7.33 (t, J = 10.4 Hz, 2H), 7.09 (t, J = 8.3 Hz, 2H), 3.81 (t, J = 5.4 Hz, 2H), and 3.27 (t, J = 14.3 Hz, 2H). plos.org The 13C NMR spectrum in CDCl3 shows signals at δ 191.34, 152.27, 137.51, 130.44, 128.83, 44.19, and 35.72. plos.org

A comparative analysis of the solid-state structure and solution-phase NMR data suggests that the puckered conformation observed in the crystal is a fair representation of the conformational state in solution. cdnsciencepub.com This indicates that the energetic barrier for ring inversion is likely to be significant enough to favor a particular puckered conformation on the NMR timescale.

Ring Pucker Analysis and Conformational Equilibria

The degree of puckering in the thiazolidine ring of PTT has been a subject of detailed investigation. A notable discrepancy has been observed between the puckering angle determined by the R-Lambert method (based on 3JHH coupling constants) and that deduced from 13C NMR γ-effects. cdnsciencepub.com For thiazolidine-2-thiones in general, the R-value method tends to suggest a larger puckering angle than the 13C NMR approach. cdnsciencepub.com

For the 3-phenyl derivative, the solid-state puckering angle of 23.2° aligns more closely with the estimates from the 13C NMR shift approach. cdnsciencepub.com This suggests that for this class of compounds, the 13C NMR method may provide a more accurate representation of the ring conformation in solution. cdnsciencepub.com The conformational equilibrium in solution likely involves a rapid interconversion between different puckered forms, with the observed NMR spectrum representing a time-averaged state. The specific nature of this equilibrium can be influenced by the solvent and temperature.

Spectroscopic Modalities for Structural Characterization of PTT (Focus on methodologies and insights, not specific data values)

A combination of spectroscopic techniques is routinely employed for the structural characterization and confirmation of PTT. Each modality provides unique information that, when combined, offers a comprehensive picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are fundamental for the structural elucidation of PTT. 1H NMR provides information about the number and connectivity of protons, with chemical shifts and coupling constants offering insights into the electronic environment and dihedral angles, respectively. 13C NMR complements this by providing information about the carbon skeleton. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish detailed connectivity within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in PTT. The characteristic absorption bands for the C=S (thione) group, aromatic C-H stretching, and C-N stretching are key diagnostic features in the IR spectrum. The absence of an N-H stretching band confirms the 3-substituted nature of the thiazolidine ring.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of PTT and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can help to confirm the connectivity of the different structural fragments of the molecule.

Compound Name
This compound
3-Cyclohexyl-thiazolidine-2-thione

Vibrational Spectroscopy for Functional Group Fingerprinting (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be dominated by absorptions corresponding to the phenyl ring, the thiazolidine core, and the thiocarbonyl (thione) group.

While a specific, complete experimental spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be inferred from data on structurally related thiazolidinone and thione derivatives. nih.govsemanticscholar.org The key vibrational modes would include:

Aromatic C-H Stretching: The phenyl group would exhibit multiple weak to medium bands in the region of 3100-3000 cm⁻¹, characteristic of C-H stretching vibrations in an aromatic ring.

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups of the thiazolidine ring would show symmetric and asymmetric stretching vibrations typically found between 2960 and 2850 cm⁻¹. nih.gov

Thiocarbonyl (C=S) Stretching: The C=S (thione) group is a key functional group. Its stretching vibration is expected to produce a strong band in the region of 1250-1050 cm⁻¹. This band is crucial for confirming the thione tautomeric form of the molecule. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond within the thiazolidine ring and the bond connecting the nitrogen to the phenyl ring would likely appear in the 1400-1200 cm⁻¹ range.

Aromatic C=C Stretching: The phenyl ring would also display characteristic C=C stretching vibrations in the fingerprint region, typically around 1600, 1580, and 1500 cm⁻¹.

C-S Stretching: The C-S single bond vibrations within the thiazolidine ring are generally weaker and appear at lower frequencies, typically in the 700-600 cm⁻¹ range. nih.gov

Out-of-Plane (OOP) C-H Bending: The substitution pattern on the phenyl ring would be indicated by strong OOP C-H bending vibrations in the 900-675 cm⁻¹ region.

The combination of these bands provides a unique vibrational "fingerprint," confirming the presence of the core structural components of this compound.

Nuclear Magnetic Resonance Spectroscopy for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atom connectivity and stereochemistry of this compound. Through ¹H and ¹³C NMR, each unique proton and carbon environment can be identified.

Research has provided detailed NMR data for this compound, confirming its structural integrity. plos.orgnih.gov In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the proton (¹H) and carbon (¹³C) NMR spectra reveal distinct signals for the phenyl and thiazolidine moieties. plos.orgnih.gov

¹H NMR Data: The proton NMR spectrum shows characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the thiazolidine ring. The methylene protons of the thiazolidine ring appear as two distinct triplets, indicating their non-equivalence and coupling with each other. plos.orgnih.gov

¹³C NMR Data: The carbon NMR spectrum provides further confirmation of the structure, with signals corresponding to the thiocarbonyl carbon, the aromatic carbons of the phenyl ring, and the two methylene carbons of the thiazolidine ring. plos.orgnih.gov The chemical shift of the C=S carbon is particularly diagnostic, appearing significantly downfield. plos.orgnih.gov

¹H NMR Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
Phenyl-H7.72d13.12H, ortho-protons
Phenyl-H7.33t10.42H, meta-protons
Phenyl-H7.09t8.31H, para-proton
CH₂-N3.81t5.42H, C5-H₂
CH₂-S3.27t14.32H, C4-H₂

Data sourced from Wang et al. (2022). plos.orgnih.gov

¹³C NMR Chemical Shift (δ) in ppm Assignment
C=S191.34C2 (Thione)
Aromatic C152.27C-ipso
Aromatic C137.51C-ortho
Aromatic C130.44C-meta
Aromatic C128.83C-para
CH₂-N44.19C5
CH₂-S35.72C4

Data sourced from Wang et al. (2022). plos.orgnih.gov

Conformational analysis using methods like the R-value equation and considerations of ¹³C γ-effects suggests a puckered conformation for the five-membered thiazolidine-2-thione ring. X-ray crystallography studies on 3-phenyl-thiazolidine-2-thione have determined a puckering angle of 23.2°, with the S(1), C(2), S(2), and N(3) atoms lying in the same plane. This indicates a twisted-envelope conformation for the ring in the solid state, which is believed to be a fair representation of its solution conformation.

Computational and Theoretical Studies on 3 Phenyl 1,3 Thiazolidine 2 Thione

Density Functional Theory (DFT) Applications in PTT Research

Computational Exploration of Reaction Mechanisms Involving PTT

While specific computational studies detailing the reaction mechanisms exclusively for 3-Phenyl-1,3-thiazolidine-2-thione are not extensively documented in publicly available literature, the methodologies for such explorations are well-established. Theoretical chemistry offers powerful tools to elucidate the pathways of chemical reactions, identify transient intermediates, and calculate activation energies.

For heterocyclic compounds similar to PTT, Density Functional Theory (DFT) is a commonly employed method. DFT calculations can map the potential energy surface of a reaction, allowing for the identification of transition states. For instance, studies on the cycloaddition reactions of other 1,3-dipolar systems have utilized DFT to distinguish between different possible mechanistic pathways, such as concerted or stepwise mechanisms. researchgate.net These calculations examine the frontier molecular orbitals (HOMO-LUMO interactions) to understand the reactivity and regioselectivity observed in reactions. researchgate.net Such an approach for PTT could, for example, elucidate the mechanism of its synthesis or its participation in further chemical transformations, like cycloadditions or substitutions. Mechanistic studies on related molecules have also shown the importance of the choice of substituents on the reaction pathway and outcome. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior of PTT

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. This method provides detailed information on conformational changes, molecular flexibility, and intermolecular interactions. For PTT, MD simulations could reveal the accessible conformations of the thiazolidine (B150603) ring and the rotational freedom of the phenyl group. The dihedral angle between the phenyl ring and the thiazolidine heterocycle is a key conformational feature. nih.gov

While specific MD studies on PTT are sparse, research on related thiazolidine derivatives demonstrates the utility of this technique. For example, MD simulations on 2,4-thiazolidinedione (B21345) derivatives have been used to investigate how they disrupt the aggregation of proteins by analyzing conformational changes and identifying key binding interactions, such as hydrophobic and hydrogen bonding. nih.gov These simulations track parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule and its complexes. nih.gov Applying MD to PTT would allow for a detailed understanding of its solvent interactions, its conformational landscape, and how it might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net These models are fundamental in medicinal chemistry for predicting the activity of new, unsynthesized derivatives and for optimizing lead compounds. nih.gov Although specific QSAR models developed exclusively for this compound derivatives are not widely reported, numerous studies on other classes of thiazolidine derivatives, such as thiazolidin-4-ones and thiazolidinediones, illustrate the approach. nih.govnih.govmdpi.com

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule. nih.gov A wide array of descriptors can be generated using specialized software.

Descriptor Generation: Software such as PaDEL Descriptor, ALCHEMY 2000, and ChemOffice are used to calculate hundreds or even thousands of descriptors for each molecule in a dataset. nih.govnih.govmdpi.com These descriptors fall into several categories.

Descriptor ClassDescriptionExamples
0D Descriptors Based on the chemical formulaMolecular Weight, Atom Count
1D Descriptors Based on structural fragmentsCount of H-bond donors/acceptors, Number of rotatable bonds
2D Descriptors Based on the 2D graph representationTopological indices (Wiener, Randić), Connectivity indices
3D Descriptors Based on the 3D molecular geometryMolecular surface area, Volume, Dipole moment
Physicochemical Properties related to molecule behaviorLogP (lipophilicity), Molar refractivity, Polarizability

Descriptor Selection: From the large pool of generated descriptors, it is crucial to select a subset of relevant descriptors that have the most significant correlation with the activity being modeled, while avoiding inter-correlation. This prevents overfitting and creates a more robust model. A common technique for this is the Genetic Function Approximation (GFA), which uses an evolutionary algorithm to explore combinations of descriptors and identify the optimal subset for model building. nih.gov

Model Development: Once the most relevant descriptors are selected, a mathematical model is constructed. Several statistical methods can be employed:

Multiple Linear Regression (MLR): This method creates a simple linear equation relating the descriptors to the activity. It is easily interpretable but assumes a linear relationship. researchgate.net

Artificial Neural Networks (ANN): ANNs are machine learning models capable of capturing complex, non-linear relationships between descriptors and activity, often leading to higher predictive power. researchgate.net

Model Validation: Validation is a critical step to ensure that the developed QSAR model is robust, stable, and has good predictive power for new compounds. nih.gov This involves both internal and external validation techniques.

Internal Validation: Techniques like Leave-One-Out cross-validation (Q²) assess the model's internal consistency and robustness. nih.gov

External Validation: The model's true predictive capability is tested on an external set of compounds (the test set) that was not used during model development. nih.gov

The quality of a QSAR model is judged by several statistical parameters. A robust and predictive model will have high values for R², Q², and R²_pred, and a low Root Mean Square Error (RMSE). nih.gov

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit for the training set.> 0.6
Q² (Cross-validated R²) Measures the internal predictive ability of the model.> 0.5
R²_pred (External Validation R²) Measures the predictive ability on an external test set.> 0.5
RMSE (Root Mean Square Error) Represents the average deviation between predicted and actual values.As low as possible

Studies on thiazolidinedione and thiazolidine-4-one derivatives have successfully produced QSAR models with high predictive accuracy. For example, an MLR model for thiazolidinedione derivatives yielded an R² of 0.90, and an ANN model improved the correlation. researchgate.net Another study on thiazolidine-4-one derivatives resulted in a model with an R² of 0.9092. nih.gov These examples demonstrate that QSAR modeling is a highly effective tool for guiding the synthesis and optimization of new thiazolidine-based compounds.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 3 Phenyl 1,3 Thiazolidine 2 Thione

Nucleophilic and Electrophilic Reactivity of the Thiazolidine (B150603) Ring System

The thiazolidine ring in 3-Phenyl-1,3-thiazolidine-2-thione possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical transformations. The nitrogen atom of the thiazolidine ring, while somewhat deactivated by the adjacent electron-withdrawing phenyl group and thiocarbonyl group, can still exhibit nucleophilic character. This is particularly evident in acylation and alkylation reactions. For instance, PTT can be N-acylated using acyl chlorides in the presence of a base like triethylamine (B128534). researchgate.net Similarly, alkylation at the nitrogen can be achieved, though the reactivity is influenced by the nature of the alkylating agent and reaction conditions.

The sulfur atom within the thiazolidine ring is also a potential nucleophilic site. Its lone pair of electrons can participate in reactions with electrophiles. The electrophilicity of the ring system is primarily centered at the carbon atom of the thiocarbonyl group (C2), which is susceptible to nucleophilic attack. Additionally, the methylene (B1212753) carbons of the thiazolidine ring (C4 and C5) can be involved in reactions, particularly those that proceed via the formation of intermediates that activate these positions.

Role of the Thiocarbonyl Moiety in the Reactivity Profile of PTT

The thiocarbonyl (C=S) group is a dominant feature in the reactivity of this compound. The carbon atom of the thiocarbonyl group is highly electrophilic due to the polarization of the C=S bond and the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This electrophilicity makes it a prime target for nucleophilic attack.

Furthermore, the thiocarbonyl group can exist in tautomeric equilibrium with its thiol form, 2-mercapto-3-phenyl-1,3-thiazoline, although the thione form is generally more stable. researchgate.net This tautomerism, however, opens up alternative reaction pathways, particularly for alkylation and acylation reactions which can occur at the sulfur atom of the thiol tautomer. The thiocarbonyl group also plays a crucial role in the synthesis of PTT itself, often formed from the reaction of a β-amino alcohol derivative with carbon disulfide. nih.govplos.org

The thiocarbonyl moiety significantly influences the chemical properties of the entire molecule, including its participation in cycloaddition and ring-opening reactions.

Cycloaddition Reactions Involving this compound

While direct cycloaddition reactions involving the C=S bond of this compound are not extensively documented, the broader class of thiazolidine derivatives are known to participate in such transformations. For instance, azomethine ylides can be generated from thiazolidine derivatives, which then undergo [3+2] cycloaddition reactions with various dipolarophiles to form complex heterocyclic systems. mdpi.com These reactions highlight the potential of the thiazolidine ring to serve as a precursor for 1,3-dipoles.

The synthesis of thiazolidine-2-thiones can itself involve a cycloaddition-like mechanism, such as the reaction of aziridines with carbon disulfide, which proceeds under mild conditions to yield the corresponding thiazolidine-2-thione. organic-chemistry.org This reaction underscores the utility of cycloaddition strategies in constructing the thiazolidine-2-thione core.

Ring-Opening and Ring-Transformation Reactions of PTT

The thiazolidine ring in this compound can undergo ring-opening and ring-transformation reactions under specific conditions, providing pathways to other heterocyclic systems. Nucleophilic attack at the electrophilic C2 carbon can initiate ring cleavage. For example, reaction with strong nucleophiles can lead to the opening of the thiazolidine ring.

Ring-transformation reactions can also occur, where the initial thiazolidine ring is converted into a different heterocyclic scaffold. While specific examples for PTT are not abundant in the literature, related thiazolidine systems are known to undergo such transformations. For instance, the reaction of certain thiazolidine derivatives can lead to the formation of other sulfur- and nitrogen-containing heterocycles. These transformations often involve a sequence of ring-opening followed by intramolecular cyclization.

This compound as a Synthetic Building Block

The versatile reactivity of this compound makes it a valuable building block in organic synthesis for the construction of more complex molecules, particularly diverse heterocyclic scaffolds.

Utility in the Synthesis of Diverse Heterocyclic Scaffolds

This compound serves as a precursor for a variety of heterocyclic compounds. Its derivatives can be utilized in multicomponent reactions to generate complex molecular architectures in a single step. organic-chemistry.org For example, derivatives of PTT can be key components in the synthesis of 2-iminothiazolines and other related heterocycles. nih.gov The ability to functionalize the PTT core at the nitrogen and sulfur atoms, as well as at the C5 position, provides multiple handles for elaboration into more complex structures. The synthesis of various thiazolidinone derivatives often starts from a thiazolidine-2-thione core, which is then further modified. hilarispublisher.com

Participation in Functional Group Interconversions and Complex Molecule Synthesis

The functional groups present in this compound can be interconverted to facilitate the synthesis of complex molecules. The thiocarbonyl group, for instance, can be transformed into other functional groups. The thiazolidine ring itself can be considered a protected form of a β-amino thiol, which can be unmasked under specific conditions.

The utility of PTT and its derivatives in complex molecule synthesis is exemplified by their use in the preparation of biologically active compounds. For instance, derivatives of thiazolidine-2-thione have been synthesized and evaluated as inhibitors of various enzymes, demonstrating the importance of this scaffold in medicinal chemistry. nih.govplos.org The synthesis of these derivatives often involves the strategic manipulation of the PTT core, showcasing its role as a versatile synthetic intermediate.

Reaction TypeReagents and ConditionsProduct Type
N-AcylationAcyl chlorides, triethylamineN-Acyl-3-phenyl-1,3-thiazolidine-2-thiones
N-AlkylationAlkyl halides, baseN-Alkyl-3-phenyl-1,3-thiazolidine-2-thiones
Synthesis from AziridinesAziridines, carbon disulfide (CS2)1,3-Thiazolidine-2-thiones
Multicomponent ReactionsPrimary amines, carbon disulfide, γ-bromocrotonatesThiazolidine-2-thiones

Mechanistic Investigations of Chemical Reactions Mediated by or Involving PTT

The mechanistic understanding of chemical reactions is fundamental to the advancement of organic synthesis, allowing for the optimization of reaction conditions and the design of new transformations. While this compound (PTT) is a valuable synthetic intermediate, detailed mechanistic investigations of reactions directly mediated by or involving PTT as a central reactant are not extensively documented in the literature. However, significant insights can be drawn from studies on the formation of the thiazolidine-2-thione ring system and the reactivity of closely related analogues.

A notable study providing in-depth mechanistic details is the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. acs.org This investigation combined experimental kinetics, including a Hammett plot analysis, with Density Functional Theory (DFT) calculations to elucidate the reaction pathway.

The experimental kinetic data, particularly the Hammett plot, provided a ρ value of -0.78. This negative value indicates the buildup of positive charge in the transition state of the rate-determining step, which is consistent with the proposed nucleophilic attack of the amine on carbon disulfide. acs.org

Table 1: Hammett Plot Data for the Reaction of Aryl-Substituted Propargylamines with Carbon Disulfide

Substituent (X) σp kobs (10⁻³ M⁻¹s⁻¹) log(k/kH)
OMe -0.27 10.5 0.23
Me -0.17 8.9 0.16
H 0.00 6.2 0.00
F 0.06 5.1 -0.09
Cl 0.23 3.9 -0.20
Br 0.23 3.8 -0.21

Data sourced from reference acs.org.

DFT calculations further substantiated this mechanistic proposal, providing the optimized geometries and relative energies of the intermediates and transition states along the reaction coordinate. The calculated activation energy for the initial nucleophilic attack was found to be the highest, confirming it as the rate-limiting step. acs.org

While this study focuses on the synthesis of the thiazolidine-2-thione ring, the mechanistic principles can be extended to understand the reverse reaction—the ring-opening of PTT—and its potential role as a source of isothiocyanate and an enethiolate or its equivalent under certain conditions.

Furthermore, insights into the reactivity of the thiazolidine-2-thione core can be gleaned from studies on related systems. For instance, the solvolysis of 3-methyl-1,3-thiazolidine-2,4-dione, an analogue of PTT, has been investigated. researchgate.net This study revealed that the hydrolysis proceeds via base-catalyzed ring opening. While the electronic properties of the dione (B5365651) differ from the thione, the general mechanism of nucleophilic attack at the carbonyl (or thiocarbonyl) carbon, followed by ring cleavage, is a plausible pathway for the degradation or transformation of PTT in the presence of nucleophiles.

The tautomeric nature of the 1,3-thiazolidine-2-thione ring system, existing in equilibrium between the thione and thiole forms, is another crucial aspect influencing its reactivity. researchgate.net The thiole tautomer possesses a nucleophilic sulfur atom, which can participate in various reactions. This tautomerism is a key feature that enables N-acyl derivatives of thiazolidine-2-thiones to act as effective acylating agents, where the thiazolidine-2-thione moiety serves as a good leaving group.

Coordination Chemistry of 3 Phenyl 1,3 Thiazolidine 2 Thione As a Ligand

Ligand Binding Modes and Coordination Sites of PTT

The PTT molecule possesses two potential donor atoms for coordination: the nitrogen atom of the thiazolidine (B150603) ring and the exocyclic sulfur atom of the thione group. The coordination behavior is largely dictated by the nature of the metal ion and the reaction conditions.

PTT and its related thiazolidine-2-thione derivatives primarily coordinate to metal ions through the exocyclic sulfur atom. The thione group (C=S) contains a "soft" donor sulfur atom, which, according to the Hard and Soft Acids and Bases (HSAB) theory, shows a strong preference for binding to soft metal ions like gold(I), palladium(II), and ruthenium(II). For instance, in gold(I) complexes containing the related ligand 3-benzyl-1,3-thiazolidine-2-thione (B14173155), a P-Au-S unit is formed, indicating direct coordination through the sulfur atom. researchgate.net

While the nitrogen atom in the thiazolidine ring is a potential donor site, its involvement in coordination is less common. The nitrogen atom's lone pair is often delocalized to some extent within the N-C=S group, reducing its nucleophilicity. However, in some cases, particularly with harder metal ions or under specific steric conditions, the nitrogen atom can participate in coordination. For related ligands like benz-1,3-thiazoline-2-thione, coordination can occur via both the nitrogen and sulfur atoms, suggesting that PTT could also exhibit this bidentate behavior. researchgate.net

The coordination preference can also be influenced by the tautomeric forms of the ligand. 1,3-Thiazolidine-2-thione can exist in a tautomeric equilibrium with its thiol form (a C=N double bond within the ring and an S-H group). researchgate.net However, crystallographic studies of related compounds show that the thione form is predominant in the solid state. researchgate.net This favors coordination through the sulfur atom of the C=S group.

While monodentate coordination through the sulfur atom is most common, the PTT ligand has the potential for chelation by involving both the sulfur and nitrogen atoms to form a stable five-membered ring with a metal center. This N,S-chelation has been observed in complexes of related heterocyclic thiones. For example, palladium(II) complexes with benz-1,3-thiazoline-2-thione demonstrate that the ligand can act in a bidentate fashion, binding through both sulfur and nitrogen. researchgate.net This chelation would enhance the stability of the resulting metal complex due to the chelate effect. The ability of PTT to act as a chelating ligand is a significant aspect of its coordination chemistry, leading to structurally diverse and thermodynamically stable metal complexes.

Synthesis and Characterization of Metal Complexes Incorporating PTT

The synthesis of metal complexes with PTT and its analogues generally involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques.

Transition metals, particularly those from the later groups, readily form complexes with PTT and its derivatives. The synthesis often involves a straightforward reaction between a metal precursor and the ligand.

Gold(I) Complexes: Gold(I) complexes with the related 3-benzyl-1,3-thiazolidine-2-thione have been synthesized. These syntheses typically involve reacting a gold(I)-phosphine precursor with the thione ligand in a solvent like acetone. researchgate.net The resulting complexes are often stable solids and have been investigated for their potential biological activities. researchgate.net

Ruthenium(II) Complexes: A ruthenium complex incorporating the parent ligand, 1,3-thiazolidine-2-thione (tzdt), with the formula [Ru(tzdt)(bipy)(dppb)]PF₆, has been prepared and studied. nih.gov The synthesis of such mixed-ligand complexes highlights the ability of the thione ligand to be incorporated into more complex coordination spheres. nih.gov

Palladium(II) Complexes: Palladium(II) complexes with benz-1,3-thiazoline-2-thione have been synthesized by reacting Na₂PdCl₄ with the ligand in ethanol (B145695) in the presence of a base like triethylamine (B128534). researchgate.net The resulting complexes can feature either one or two thione ligands coordinated to the palladium center. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Thiazolidine-2-thione Derivatives

Metal Ligand Derivative General Synthetic Approach Resulting Complex Type Reference
Gold(I) 3-Benzyl-1,3-thiazolidine-2-thione Reaction with a gold(I)-phosphine precursor in acetone. Mixed-ligand complex with a P-Au-S core. researchgate.net researchgate.net
Ruthenium(II) 1,3-Thiazolidine-2-thione Reaction with a ruthenium precursor and other co-ligands. Mixed-ligand complex, e.g., [Ru(tzdt)(bipy)(dppb)]PF₆. nih.gov nih.gov

The available scientific literature primarily focuses on the coordination of PTT and its derivatives with transition metals. There is a notable lack of specific examples and detailed studies on the synthesis and characterization of main group metal complexes with 3-Phenyl-1,3-thiazolidine-2-thione. While theoretically possible for softer main group cations to coordinate with the thione sulfur, this area of its coordination chemistry remains largely unexplored in the reviewed literature.

Structural Characterization of PTT-Metal Complexes

The structures of metal complexes containing thiazolidine-2-thione ligands are typically elucidated using single-crystal X-ray diffraction and supported by spectroscopic methods like IR and NMR spectroscopy.

Infrared (IR) spectroscopy is a key tool for determining the coordination mode of the ligand. A significant shift in the ν(C=S) stretching frequency (typically found around 1300 cm⁻¹) upon coordination to a metal ion is indicative of the sulfur atom's involvement in bonding. researchgate.net Similarly, changes in the vibrational bands associated with the thiazolidine ring can suggest nitrogen coordination.

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the coordination sphere. For example, in a related compound, phenyl 2-thioxo-1,3-thiazolidine-3-carboxylate, the C=S bond length is 1.641 Å. researchgate.net Upon coordination to a metal, this bond is expected to lengthen due to the donation of electron density from the sulfur to the metal.

Table 2: Selected Bond Lengths in Phenyl 2-thioxo-1,3-thiazolidine-3-carboxylate (A related compound)

Bond Bond Length (Å)
S1=C3 1.641
S2-C3 1.725
S2-C1 1.750
N1-C3 1.371
N1-C2 1.485

(Data from the crystal structure of a closely related derivative, which provides insight into the ligand's geometry. researchgate.net)

Functional Applications of PTT-Metal Complexes

The functional applications of metal complexes are intrinsically linked to their electronic and structural properties. The potential of PTT-metal complexes in catalysis and luminescence is an area of academic and industrial interest.

An extensive search of the scientific literature indicates that the catalytic performance of metal complexes specifically derived from this compound in organic transformation reactions has not been reported. While the synthesis of thiazolidine-2-thione derivatives is an active area of research, with some synthetic routes employing catalysts, the use of pre-formed PTT-metal complexes as the primary catalysts for other organic reactions is not documented. northwestern.eduresearchgate.nethumanjournals.com

The broader field of metal complexes with thione-containing ligands does show catalytic activity. For example, transition metal complexes of thiosemicarbazones have been reviewed for their catalytic applications in various organic reactions. jns.edu.afjns.edu.af These studies highlight the potential of sulfur-containing ligands in catalysis, but direct evidence for the catalytic activity of PTT-metal complexes is currently lacking.

The investigation into the luminescent properties of coordination compounds is a burgeoning field, with applications in sensing, imaging, and materials science. However, there is a clear gap in the literature regarding the luminescent properties of coordination compounds specifically featuring the this compound ligand.

Studies on related systems offer some context. For instance, cadmium coordination polymers constructed from a derivative of thiazolo[5,4-d]thiazole (B1587360) have been shown to exhibit luminescence, with emission maxima in the visible region. jns.edu.af The luminescence in these cases is often attributed to ligand-centered π-π* transitions, with the metal center enhancing the rigidity of the structure and reducing non-radiative decay pathways. nih.gov Reviews on thiazole- and thiadiazole-based metal-organic frameworks and coordination polymers also highlight the potential for luminescence in these classes of materials. researchgate.net Nevertheless, without experimental data on PTT-metal complexes, their potential luminescent properties remain speculative.

Biological Relevance and Pre Clinical Bioactivity Profiling of 3 Phenyl 1,3 Thiazolidine 2 Thione Analogues

In Vitro Screening Methodologies for Biological Activity of PTT Derivatives

The initial assessment of the biological potential of newly synthesized PTT derivatives relies on a battery of in vitro assays. These methods provide crucial preliminary data on the compounds' interactions with biological systems at the molecular and cellular levels.

Enzyme Inhibition and Activation Assays

Enzyme inhibition assays are a cornerstone for evaluating the therapeutic potential of PTT derivatives. These assays measure the ability of a compound to modulate the activity of a specific enzyme, which is often a key player in a disease pathway.

A notable example is the investigation of thiazolidine-2-thione derivatives as inhibitors of Xanthine (B1682287) Oxidase (XO), an enzyme pivotal in the development of hyperuricemia and gout. nih.govplos.org In these studies, the inhibitory potency is determined by in vitro enzyme catalysis, where the IC₅₀ value—the concentration of the inhibitor required to reduce the enzyme's activity by 50%—is calculated. For instance, a series of novel thiazolidine-2-thione derivatives were evaluated for XO inhibition, with one compound, 6k, exhibiting a potent IC₅₀ value of 3.56 μmol/L, significantly stronger than the parent compound thiazolidine-2-thione (IC₅₀ = 72.15 μmol/L). plos.org Kinetic analyses are also performed to understand the mechanism of inhibition, such as identifying whether the compound acts as a competitive, non-competitive, or mixed-type inhibitor. nih.govplos.org

Receptor Binding and Ligand-Target Interaction Studies

Receptor binding assays are fundamental in drug discovery to determine if and how strongly a compound (ligand) binds to a specific receptor. researchgate.netnih.gov These assays are crucial for identifying PTT derivatives that may act as agonists or antagonists at various receptors implicated in disease.

The methodology typically involves using a radiolabeled ligand known to bind to the target receptor and a source of the receptor, such as cell membranes or purified proteins. nih.gov The PTT derivative being tested is added in various concentrations to compete with the radiolabeled ligand for binding sites. The amount of radioactivity bound to the receptor is then measured, allowing for the calculation of the derivative's binding affinity (often expressed as Kᵢ or IC₅₀). Common techniques include filtration assays, where the receptor-ligand complex is trapped on a filter, and Scintillation Proximity Assays (SPA), which measure binding in a homogeneous format without separation steps. nih.gov While specific receptor binding data for 3-Phenyl-1,3-thiazolidine-2-thione is not extensively detailed in the provided context, these are the standard, reliable methods used to screen such compounds for receptor interaction. researchgate.net

Cell-Based Biological Response Assays (e.g., cellular viability, pathway modulation)

Cell-based assays provide a more integrated view of a compound's biological effect within a living system. These assays can measure a wide range of cellular responses, from general toxicity to specific pathway modulation.

Cellular Viability and Cytotoxicity: The anticancer potential of PTT analogues is often assessed using cellular viability assays on various cancer cell lines. The MTT assay is a common colorimetric method used to measure a compound's ability to inhibit cell proliferation. For example, thiazolidine-2,4-dione hybrids were evaluated for their cytotoxic effects against Caco-2, HepG-2, and MDA-MB-231 cancer cell lines, with IC₅₀ values determined to quantify their potency. nih.gov To assess selectivity, these compounds are also tested against non-cancerous cell lines, such as Vero cells. nih.gov

Pathway Modulation: Beyond general viability, assays can be designed to see if PTT derivatives affect specific cellular pathways. In one study, 1,3-thiazolidine-2-thione derivatives were investigated as anti-virulence agents against the bacterium Xanthomonas oryzae pv. oryzae (Xoo). nih.gov Instead of killing the bacteria, the compounds were found to inhibit the Type III Secretion System (T3SS), a key virulence factor. nih.gov This was confirmed using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis, which showed that treatment with an inhibitor suppressed the mRNA levels of genes within the T3SS regulatory cluster. nih.gov Another cell-based method, the scratch assay, is used to investigate the potential of a compound to inhibit cancer cell migration and wound healing. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets of PTT Derivatives

SAR studies are essential for optimizing lead compounds. By systematically modifying the chemical structure of the PTT core and observing the corresponding changes in biological activity, researchers can identify the key structural features required for a desired effect.

Influence of Substituent Variations on Biological Responses

The nature and position of substituents on the PTT scaffold dramatically influence biological activity.

For Xanthine Oxidase Inhibition: Studies on thiazolidine-2-thione derivatives revealed that the introduction of a phenyl-sulfonamide group was "indispensable" for potent XO inhibitory activity. nih.govplos.org Compounds containing this moiety were significantly more active than other derivatives. plos.org

For Anticancer and Anti-infective Activity: In a series of heteroaryl thiazolidine-4-one derivatives, compounds with electronegative substitutions showed positive antitubercular activity, whereas those with a methyl substitution had a good inhibitory response against the MCF-7 breast cancer cell line. nih.gov For other thiazolidinone derivatives, the presence of electron-donating groups on a phenyl ring enhanced cytotoxic activity, while electron-withdrawing groups diminished it. ekb.eg Furthermore, expanding an alkyl chain was found to increase the anticancer effect in a separate series. ekb.eg

The following table summarizes the observed influence of different substituents on the biological activity of thiazolidine-2-thione and related derivatives.

Substituent/Structural Variation Biological Target/Activity Observed Effect on Activity Reference(s)
Phenyl-sulfonamide groupXanthine Oxidase InhibitionEssential for high potency nih.gov, plos.org
Electronegative groupsAntitubercular ActivityIncreased activity nih.gov
Methyl groupAnticancer (MCF-7 cells)Good inhibitory response nih.gov
Electron-donating groups (e.g., methoxy)Anticancer (Cytotoxicity)Increased activity ekb.eg
Electron-withdrawing groups (e.g., CN, F)Anticancer (Cytotoxicity)Decreased activity ekb.eg
Increasing alkyl chain lengthAnticancer (Prostate cancer cells)Increased activity ekb.eg

Identification of Key Pharmacophore Features and Structural Determinants of Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these features is a key goal of SAR studies.

For the inhibition of Xanthine Oxidase, molecular docking studies have provided detailed insights into the structural determinants of activity for potent thiazolidine-2-thione derivatives. nih.govplos.org These studies suggested that the high activity of the lead compound (6k) is due to specific interactions within the enzyme's active site:

The 4-fluorophenyl-sulfonyl moiety interacts via two hydrogen bonds with the amino acid residues Gly260 and Ile264 in the innermost part of the active pocket. plos.org

The thiazolidinethione moiety itself forms two hydrogen bonds with Glu263 and Ser347 in a hydrophobic pocket of the enzyme. plos.org

These specific interactions define the key pharmacophore for this class of XO inhibitors and highlight the importance of both the core heterocyclic ring and the specific substituent group in achieving high-affinity binding and potent inhibition. This detailed understanding of the structural requirements allows for the rational design of new, potentially more effective, analogues.

Molecular Docking and Computational Modeling Studies of PTT with Biological Macromolecules

Computational methods, particularly molecular docking, have become indispensable tools in drug discovery for predicting the binding of small molecules to the active sites of biological macromolecules. These in silico techniques provide valuable insights into the potential interactions, binding affinities, and modes of action of novel compounds, thereby guiding further experimental studies. In the context of this compound (PTT) and its analogues, molecular docking has been employed to explore their interactions with various protein targets, shedding light on their therapeutic potential.

Prediction of Ligand-Protein Interaction Modes and Binding Sites

Molecular docking simulations have been instrumental in identifying the putative binding sites and interaction patterns of thiazolidine-2-thione derivatives with enzymes implicated in various diseases. A notable example is the study of thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout.

In a molecular docking study using the crystal structure of xanthine dehydrogenase (XDH), which shares an identical binding site with XO, the parent compound, thiazolidine-2-thione, was shown to form a hydrogen bond with the amino acid residue Thr262 within the enzyme's active pocket. nih.gov This interaction provides a foundational understanding of how this heterocyclic core can anchor itself within a biological target.

Further elaboration on this scaffold was seen in a more potent derivative, compound 6k (a thiazolidine-2-thione derivative with a phenyl-sulfonamide group), which demonstrated a more complex and compact binding mode. This analogue was predicted to form multiple hydrogen bonds with key amino acid residues, including Gly260, Glu263, Ile264, and Ser347. nih.gov The thiazolidinethione moiety itself was observed to form two hydrogen bonds with Glu263 and Ser347, highlighting its crucial role in the interaction with the enzyme. nih.gov

While specific and extensive molecular docking data for a wide range of this compound analogues are not widely available in the public domain, the existing studies on the core structure and its derivatives suggest that the thiazolidine-2-thione scaffold is a viable pharmacophore for establishing key interactions within enzyme active sites. The phenyl substituent at the 3-position is expected to further influence these interactions, potentially engaging in hydrophobic or pi-stacking interactions with non-polar residues in the binding pocket, thereby enhancing binding affinity and selectivity.

Computational Estimation of Binding Affinities and Molecular Recognition

The computational estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of molecular docking simulations that helps in prioritizing compounds for synthesis and biological testing. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein.

In the aforementioned study on xanthine oxidase inhibitors, the binding affinity of the parent thiazolidine-2-thione was calculated to be -6.68 kcal/mol. nih.gov In contrast, a more substituted and biologically active analogue, compound 6k, exhibited a significantly lower binding affinity of -10.3 kcal/mol, suggesting a much more stable interaction with the enzyme's active site. nih.gov This difference in binding affinity correlates with the observed in vitro inhibitory activity, where compound 6k was found to be a potent XO inhibitor. nih.gov

While a comprehensive table of binding affinities for a series of this compound analogues is not available in published literature, the data for the parent compound and its more complex derivative provide a valuable reference for the potential range of binding energies that could be expected for this class of compounds.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Thiazolidine-2-thioneXanthine Dehydrogenase (3ETR)-6.68Thr262
Compound 6k (Thiazolidine-2-thione derivative)Xanthine Dehydrogenase (3ETR)-10.3Gly260, Glu263, Ile264, Ser347

Mechanistic Investigations of Bioactivity at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound and its analogues, mechanistic studies are beginning to unravel their impact on cellular signaling pathways and identify their molecular targets.

Elucidation of Cellular Pathway Modulation by PTT

Recent research has indicated that metal complexes incorporating 1,3-thiazolidine-2-thione can modulate key cellular signaling pathways involved in cancer progression. Specifically, a ruthenium complex containing a 1,3-thiazolidine-2-thione ligand was found to inhibit the Akt/mTOR signaling pathway in hepatic cancer stem cells. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ruthenium complex, referred to as RCT, was shown to decrease the levels of Akt1 and the phosphorylated forms of Akt (at Ser473 and Thr308) and mTOR (at Ser2448). The study also observed a reduction in the phosphorylation of the S6 ribosomal protein, a downstream effector of the mTOR pathway. This interference with the Akt/mTOR signaling cascade points towards a clear mechanism of action for this PTT-containing complex.

While this study highlights the potential of the 1,3-thiazolidine-2-thione scaffold in modulating this critical cancer pathway, further research is needed to determine if this compound itself, without the ruthenium metal center, can elicit similar effects.

Identification and Validation of Molecular Targets for PTT Action

The identification of specific molecular targets is a key step in validating the therapeutic potential of a compound. For the broader class of thiazolidine (B150603) derivatives, a number of molecular targets have been identified. For instance, various thiazolidin-4-one derivatives have been shown to target enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2), phosphoinositide 3-kinase (PI3K), and cyclooxygenase (COX).

In the context of 1,3-thiazolidine-2-thione derivatives, xanthine oxidase has been identified as a direct molecular target. nih.gov The inhibitory activity of these compounds against XO, as demonstrated by in vitro enzyme catalysis, validates this enzyme as a bona fide target. nih.gov The mixed-type inhibition kinetics observed for the potent derivative, compound 6k, further characterizes the nature of this interaction. nih.gov

For the ruthenium complex containing 1,3-thiazolidine-2-thione (RCT), the molecular targets are the key protein kinases in the Akt/mTOR pathway, namely Akt1 and mTOR. The observed reduction in the phosphorylation status of these kinases upon treatment with RCT provides strong evidence for their direct or indirect targeting by the compound. Furthermore, the induction of apoptotic cell death, as indicated by increased levels of active caspase-3 and cleaved PARP, is a downstream consequence of inhibiting this survival pathway.

Potential Biological Applications of this compound Analogues (General Categorization)

The diverse biological activities reported for the broader class of thiazolidine derivatives, coupled with the specific findings for 1,3-thiazolidine-2-thione and its analogues, suggest a wide range of potential therapeutic applications. These can be broadly categorized as follows:

Anti-inflammatory Agents: The demonstrated inhibition of xanthine oxidase by thiazolidine-2-thione derivatives positions them as potential candidates for the treatment of gout and other inflammatory conditions associated with hyperuricemia. nih.gov

Anticancer Agents: The ability of a 1,3-thiazolidine-2-thione-containing ruthenium complex to inhibit the Akt/mTOR pathway and induce apoptosis in cancer stem cells suggests a promising avenue for the development of novel anticancer therapies. The general class of thiazolidinones has also shown activity against various cancer cell lines.

Antimicrobial Agents: Thiazolidinone derivatives have been reported to possess antibacterial and antifungal properties, indicating that this compound analogues could also be explored for their potential as anti-infective agents.

It is important to note that while the foundational research is promising, extensive preclinical and clinical studies are required to validate these potential applications for this compound and its analogues.

Antimicrobial Activity Studies

The emergence of multidrug-resistant microbial strains necessitates the discovery of new antimicrobial agents. Analogues of this compound have been investigated for their potential to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Research into a series of simple structural 1,3-thiazolidine-2-thione derivatives has revealed promising antifungal activity against a panel of plant-pathogenic fungi. researchgate.net Notably, the introduction of N-acyl and 4-alkyl substituents on the thiazolidine-2-thione ring was found to enhance the antifungal efficacy. researchgate.net For instance, 4-isopropyl-N-propionylthiazolidine-2-thione demonstrated significant activity against Botrytis cinerea and Gibberella zeae, while 4-isobutyl-N-propionylthiazolidine-2-thione was particularly effective against Rhizoctonia solani, Sclerotinia sclerotiorum, and G. zeae. researchgate.net

Furthermore, studies on other related thiazolidine derivatives, such as 2,3-diaryl-thiazolidin-4-ones, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited potency greater than the standard antibiotic ampicillin (B1664943) against resistant strains like MRSA, P. aeruginosa, and E. coli. nih.gov The proposed mechanism for their antifungal action is the inhibition of CYP51, an essential enzyme in fungal cell membrane synthesis. nih.gov

In the context of targeting specific bacterial virulence factors, a series of 1,3-thiazolidine-2-thione derivatives containing a 5-phenyl-2-furan moiety were found to inhibit the type III secretion system (T3SS) of Xanthomonas oryzae pv. oryzae (Xoo), a major rice pathogen. nih.gov This inhibition of the T3SS, a critical virulence factor for many Gram-negative bacteria, reduced the disease symptoms on rice plants without affecting the bacterial growth, suggesting an anti-virulence approach. nih.gov

While direct data on the antimicrobial activity of this compound is not extensively detailed in the reviewed literature, the activity of its analogues suggests that the thiazolidine-2-thione core is a viable scaffold for the development of new antimicrobial agents.

Table 1: Antifungal Activity of Selected 1,3-Thiazolidine-2-thione Analogues

CompoundTest OrganismIC50 (µg/mL)
4-isopropyl-N-propionylthiazolidine-2-thioneBotrytis cinerea3.7
4-isopropyl-N-propionylthiazolidine-2-thioneGibberella zeae6.5
4-isobutyl-N-propionylthiazolidine-2-thioneRhizoctonia solani1.0
4-isobutyl-N-propionylthiazolidine-2-thioneSclerotinia sclerotiorum12.1
4-isobutyl-N-propionylthiazolidine-2-thioneGibberella zeae11.0

Antioxidant and Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Consequently, the development of effective antioxidants is of great interest. While specific studies on the antioxidant and radical scavenging capabilities of this compound are limited in the available literature, research on its analogues, particularly thiazolidin-4-ones and other related structures, has shown promising results.

For example, a study on new phenolic derivatives of thiazolidine-2,4-dione demonstrated significant antioxidant and antiradical properties. mdpi.com The introduction of phenolic moieties, known for their hydrogen-donating ability, onto the thiazolidinedione scaffold resulted in compounds with potent scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. mdpi.com Specifically, compounds bearing polyphenolic substituents exhibited the highest activity. mdpi.com

Similarly, other research has highlighted the antioxidant potential of various thiazolidin-4-one derivatives. nih.gov These studies often correlate the antioxidant capacity with the substitution pattern on the thiazolidinone ring. For instance, certain substitutions can enhance the ability of the molecule to inhibit lipid peroxidation. nih.gov

Table 2: Antioxidant Activity of Selected Thiazolidine Analogues

Compound ClassAssayActivity
Phenolic thiazolidine-2,4-dionesDPPH Radical ScavengingHigh
Phenolic thiazolidine-2,4-dionesABTS Radical ScavengingHigh
Thiazolidin-4-one derivativesLipid Peroxidation InhibitionModerate to High

Enzyme Modulatory Profiles

The ability of small molecules to modulate the activity of specific enzymes is a cornerstone of modern drug discovery. Analogues of this compound have been investigated as inhibitors of various enzymes, with a notable focus on xanthine oxidase (XO).

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. plos.orgnih.govnih.gov Overproduction of uric acid can lead to hyperuricemia and associated conditions like gout. plos.orgnih.govnih.gov A study focused on the synthesis of novel thiazolidine-2-thione derivatives as XO inhibitors revealed that several analogues exhibited significant inhibitory potency. plos.orgnih.gov

While the parent compound, thiazolidine-2-thione, showed an IC50 value of 72.15 µmol/L, many of its derivatives displayed enhanced inhibitory activity. nih.gov The most potent compound in the series, a derivative with a phenyl-sulfonamide group, exhibited an IC50 value of 3.56 µmol/L, which was approximately 2.5 times more potent than the standard drug, allopurinol. plos.orgnih.gov Structure-activity relationship studies indicated that the presence of a phenyl-sulfonamide group was crucial for potent XO inhibitory activity. plos.orgnih.gov Kinetic studies confirmed that the most active compound acted as a mixed-type inhibitor of XO. plos.orgnih.gov

Although this compound was synthesized as an intermediate in this study, its specific XO inhibitory activity was not the primary focus of the reported biological evaluations. nih.gov However, the findings for its analogues strongly suggest that the thiazolidine-2-thione scaffold is a promising starting point for the design of novel and potent xanthine oxidase inhibitors.

Table 3: Xanthine Oxidase Inhibitory Activity of Selected Thiazolidine-2-thione Analogues

CompoundIC50 (µmol/L)
Thiazolidine-2-thione72.15
Compound 6i (phenyl-sulfonamide derivative)5.19
Compound 6j (phenyl-sulfonamide derivative)9.76
Compound 6k (phenyl-sulfonamide derivative)3.56
Allopurinol (Standard)~8.9

Advanced Analytical Methodologies for Detection and Quantification of 3 Phenyl 1,3 Thiazolidine 2 Thione

Chromatographic Techniques for Separation and Analysis of PTT

Chromatographic techniques are powerful tools for separating and analyzing complex mixtures. For the analysis of 3-Phenyl-1,3-thiazolidine-2-thione, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC) Methods Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of non-volatile and thermally sensitive compounds like PTT. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of thiazolidine (B150603) derivatives, reversed-phase HPLC is commonly employed. nih.govnih.govresearchgate.netresearchgate.net A typical method would utilize a C8 or C18 column as the stationary phase, offering a non-polar environment for the separation of analytes. The mobile phase, a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol), is optimized to achieve the desired retention time and peak resolution for PTT. nih.govnih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be particularly useful for separating PTT from its impurities or in complex matrices. nih.govscholarsresearchlibrary.com

Detection is most commonly achieved using a UV-Visible detector, as the phenyl and thione groups in PTT exhibit strong absorbance in the UV region. The detection wavelength is typically set at the absorbance maximum of the compound, which for similar thiazolidinedione derivatives is often in the range of 210-240 nm. nih.govresearchgate.net To enhance the UV absorbance and, consequently, the sensitivity of the method, pre-column derivatization with a chromophoric agent like phenyl isothiocyanate (PITC) can be considered. scholarsresearchlibrary.com

A validated HPLC method for PTT would demonstrate linearity over a specific concentration range, with a high coefficient of determination (R² > 0.99). nih.gov Precision, expressed as relative standard deviation (RSD), and accuracy would also be within acceptable limits, typically below 15%. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Thiazolidine Derivatives

ParameterTypical Conditions
Column C8 or C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 210-240 nm
Injection Volume 20 µL

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. lucideon.com While PTT itself may have limited volatility, GC analysis can be performed on its more volatile derivatives. Derivatization is a key step in preparing PTT for GC analysis, aiming to increase its volatility and thermal stability. sigmaaldrich.com A common derivatization technique is silylation, which involves reacting the analyte with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

The derivatized PTT can then be separated on a capillary column, such as one coated with a non-polar or mid-polar stationary phase. The choice of column depends on the specific derivatives being analyzed. Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the fragmented ions. scirp.org The retention time of the derivative peak is used for identification, while the peak area is proportional to the concentration. youtube.com

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for screening and assessing the purity of PTT. mdpi.com It is often used to monitor the progress of chemical reactions and to quickly check the composition of a sample. mdpi.comnih.gov

For the TLC analysis of PTT, a silica (B1680970) gel plate is typically used as the stationary phase. researchgate.net A suitable mobile phase, or developing solvent, is chosen to achieve good separation of PTT from any impurities. The choice of solvent system depends on the polarity of the compounds being separated; a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is often effective. researchgate.net

After the plate is developed, the separated spots are visualized. If the compounds are colored, they can be seen directly. However, for colorless compounds like PTT, visualization can be achieved by exposing the plate to ultraviolet (UV) light, where UV-active compounds will appear as dark spots on a fluorescent background. youtube.com Alternatively, the plate can be stained with a chemical reagent, such as iodine vapor or a specific staining solution, which reacts with the compounds to produce colored spots. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compound. researchgate.net

Spectroscopic and Spectrometric Quantification Methods for PTT

Spectroscopic and spectrometric methods are essential for the quantitative analysis of this compound, providing information about its concentration based on its interaction with electromagnetic radiation.

UV-Visible Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a straightforward and widely used technique for determining the concentration of a substance in solution. mdpi.com This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of PTT, a solution of the compound in a suitable solvent (one that does not absorb in the same wavelength range) is prepared. The UV-Visible spectrum of the solution is then recorded to identify the wavelength of maximum absorbance (λmax). For thiazolidine derivatives, this is often in the UV region of the electromagnetic spectrum. nih.gov A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known PTT concentrations at the λmax. The concentration of an unknown PTT sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 2: Example Data for a UV-Visible Spectrophotometry Calibration Curve

PTT Concentration (µg/mL)Absorbance at λmax
20.150
40.305
60.448
80.602
100.751

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique that can be used for the trace analysis of fluorescent compounds. clockss.org While not all compounds are naturally fluorescent, some sulfur-containing heterocyclic compounds do exhibit fluorescence. nih.govnih.gov Furthermore, thiazolidine derivatives have been shown to act as fluorescent chemosensors. mdpi.comresearchgate.netnih.gov

If PTT is intrinsically fluorescent, a fluorescence spectrophotometer can be used for its quantification. The sample is excited with light of a specific wavelength (the excitation wavelength), and the emitted light at a longer wavelength (the emission wavelength) is measured. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, especially at low concentrations.

For non-fluorescent or weakly fluorescent compounds, derivatization with a fluorescent tag can be employed. This involves reacting PTT with a fluorogenic reagent to produce a highly fluorescent derivative. This approach can significantly enhance the sensitivity and selectivity of the analysis, allowing for the detection of PTT at very low levels. The principles of fluorescence spectroscopy, including the Stokes shift (the difference between the excitation and emission wavelengths), are fundamental to this technique. clockss.org

Electrochemical Methods for PTT Analysis and Sensing

Electrochemical techniques offer a rapid, sensitive, and cost-effective alternative for the analysis of electroactive compounds like PTT. The presence of the thiazolidine-2-thione moiety suggests that the compound can undergo electrochemical reactions.

Voltammetric methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox behavior of PTT and to develop quantitative analytical methods.

A study on the electrochemical behavior of the parent compound, thiazolidine, at a gold (Au) electrode revealed that it undergoes an anodic oxidation. mdpi.com The oxidation peak was well-defined, and the peak current was found to be dependent on the pH of the supporting electrolyte, with the highest current observed between pH 7 and 8. mdpi.com The study also showed that a gold electrode provided a better-defined oxidation peak compared to a platinum electrode. mdpi.com This suggests that a gold electrode would be a suitable working electrode for the voltammetric analysis of PTT.

The oxidation of thiazolidine is believed to proceed through its tautomeric thiol form. mdpi.com Similarly, this compound exists in tautomeric equilibrium with its thiol form. researchgate.net This thiol group is electrochemically active and can be oxidized. The phenyl group attached to the nitrogen atom in PTT would likely influence the oxidation potential compared to the unsubstituted thiazolidine.

For quantitative analysis, DPV would be a more sensitive technique than CV. A DPV method could be developed by optimizing parameters such as the supporting electrolyte, pH, pulse amplitude, and scan rate to achieve a low limit of detection and a wide linear range.

Electrochemical biosensors combine the high selectivity of biological recognition elements with the sensitivity of electrochemical transducers. While no specific biosensor for PTT has been reported, the development of such a sensor is a plausible research direction.

A potential approach could involve the immobilization of an enzyme that interacts with PTT onto the surface of an electrode. For instance, if PTT is found to be a substrate or inhibitor of a particular enzyme, this interaction could be translated into an electrochemical signal.

Another strategy could be the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and selectivity. An aptamer that specifically binds to PTT could be immobilized on an electrode surface. The binding event could then be detected through changes in the electrochemical properties of the electrode, such as impedance or current.

The construction of such biosensors would require significant research and development, including the selection and optimization of the biological recognition element, the immobilization strategy, and the electrochemical detection method.

Considerations for Sample Preparation and Matrix Effects in PTT Analysis

The accurate quantification of PTT in complex matrices such as biological fluids, soil, or water requires efficient sample preparation to remove interfering substances. Furthermore, the potential for matrix effects in LC-MS/MS analysis must be carefully evaluated and mitigated.

Sample Preparation:

The choice of sample preparation technique depends on the nature of the sample matrix and the concentration of PTT.

Liquid-Liquid Extraction (LLE): LLE is a classic technique for separating compounds based on their differential solubility in two immiscible liquid phases. libretexts.org For the extraction of PTT from aqueous samples, an organic solvent in which PTT is highly soluble would be used. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing the sample through a solid sorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For PTT, a reverse-phase sorbent (e.g., C18) could be used, where the analyte is retained from an aqueous sample and then eluted with an organic solvent like methanol (B129727) or acetonitrile.

Protein Precipitation: For biological samples like plasma or serum, protein precipitation is a common and straightforward method to remove proteins that can interfere with the analysis. nih.gov This is typically achieved by adding a water-miscible organic solvent such as acetonitrile or methanol to the sample, which causes the proteins to precipitate. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further purified. A study on the quantification of a similar compound, NL-1, in mouse serum successfully employed an acetonitrile protein precipitation procedure. nih.gov

Matrix Effects:

Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.comnih.gov

Evaluation of Matrix Effects: The presence of matrix effects can be assessed by comparing the response of the analyte in a pure solvent with its response in a sample matrix extract spiked with the analyte at the same concentration. A significant difference in the response indicates the presence of matrix effects. nih.gov

Mitigation of Matrix Effects: Several strategies can be employed to minimize matrix effects:

Improved Sample Cleanup: More extensive sample preparation techniques, such as a combination of LLE and SPE, can help to remove a larger portion of the interfering matrix components.

Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation between the analyte and interfering compounds can reduce matrix effects.

Use of an Internal Standard: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is chemically identical to the analyte but has a different mass, and it co-elutes with the analyte, experiencing the same matrix effects. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in ionization efficiency. nih.gov If a SIL-IS is not available, a structurally similar compound can be used as an internal standard, although this may not compensate for matrix effects as effectively. nih.gov

Table 2: Summary of Analytical Methods and Considerations

Analytical MethodKey FeaturesSample Preparation ConsiderationsMatrix Effect Mitigation
LC-MS/MS High sensitivity and selectivity.LLE, SPE, Protein Precipitation. nih.govlibretexts.orgUse of stable isotope-labeled internal standard, optimized chromatography, and thorough sample cleanup. nih.govnih.gov
GC-MS Suitable for volatile and thermally stable compounds (derivatization may be needed for PTT).LLE, SPE.Similar to LC-MS/MS.
Voltammetry (DPV) Rapid and cost-effective.Minimal sample preparation may be required for clean samples.The use of a standard addition method can help to overcome matrix effects.
Electrochemical Biosensors High potential for selectivity and sensitivity.Dependent on the specific biosensor design.The inherent selectivity of the biological recognition element can minimize interferences.

Applications and Potential Utilities of 3 Phenyl 1,3 Thiazolidine 2 Thione Beyond Biological Contexts

Role of PTT as a Versatile Synthetic Intermediate in Organic Synthesis

The 1,3-thiazolidine-2-thione framework is recognized as an important intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. nih.govresearchgate.net The reactivity of the thiazolidine (B150603) ring and its thione group allows for various chemical transformations, making it a versatile building block for constructing more complex molecular architectures.

The synthesis of 1,3-thiazolidine-2-thiones can be achieved through several methods, such as the reaction of β-amino alcohols with potassium ethylxanthate (B89882) or the cycloaddition of aziridines with carbon disulfide. nih.gov Multicomponent reactions also provide efficient, one-pot routes to these heterocycles. nih.govnih.gov Once formed, the PTT scaffold can undergo further modifications. The thione group can be involved in reactions, and the nitrogen atom can be acylated or otherwise substituted. nih.gov The synthetic utility of these intermediates is demonstrated by their conversion into other functional molecules through reactions like hydrolysis, amidation, and oxidation. nih.gov

Furthermore, the thiazolidine-2-thione moiety can act as a chiral auxiliary in asymmetric synthesis. nih.gov The rigid, five-membered ring structure can effectively control the stereochemical outcome of reactions at adjacent centers, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of specialty chemicals and pharmaceuticals.

Materials Science Applications of PTT Derivatives

The unique electronic and structural properties of the thiazolidine-2-thione core suggest potential applications in the field of materials science, particularly in the development of novel polymers and supramolecular assemblies.

While the integration of 3-Phenyl-1,3-thiazolidine-2-thione itself as a polymer additive is not extensively documented, the broader class of thiazolidine derivatives has been noted for its general applications in materials. researchgate.net Heterocyclic compounds are often explored as property-enhancing additives in polymer systems, acting as thermal stabilizers, UV absorbers, or vulcanization accelerators in rubber processing. The sulfur and nitrogen atoms in the PTT ring could potentially interact with polymer chains or other additives to modify the bulk properties of a material. This remains an area with potential for future research and development.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. youtube.com The structure of PTT and its derivatives makes them excellent candidates for designing self-assembling molecular systems.

Research on structurally related (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones demonstrates their capacity to form intricate supramolecular structures. nih.gov Through a combination of N-H···O, N-H···S, and C-H···O hydrogen bonds, these molecules can self-assemble into well-defined architectures like cyclic dimers, chains of rings, and complex sheets. nih.gov Furthermore, C-H···π(arene) interactions contribute to linking these primary structures into higher-order assemblies. nih.gov

Similarly, studies on other thiazole (B1198619) derivatives, such as 2-aminothiazolium salts, show the formation of primary heterodimeric rings via N-H···O hydrogen bonds. nih.gov These primary units can then be organized into larger tetrameric and hexameric motifs through interactions with solvent molecules and further hydrogen bonding, ultimately generating a complex 3D network. nih.gov The ability of the PTT scaffold to participate in multiple, specific non-covalent interactions highlights its potential for use in crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli. youtube.com

Applications in Agrochemical Research and Development

The search for new, effective, and selective agrochemicals is a continuous effort. Derivatives of 1,3-thiazolidine-2-thione have been investigated for their potential use as herbicides, fungicides, and other pest control agents.

The thiazole chemical scaffold is a known feature in some herbicidal compounds. nih.govresearchgate.net Research has shown that certain 3-aryl-thiazolin-2-thione derivatives possess notable herbicidal activity. researchgate.net In preliminary bioassays, these compounds were found to inhibit the root growth of target weed species, demonstrating their potential for development as novel herbicides. researchgate.net While extensive data on PTT itself is limited, the activity of its close analogues justifies further investigation into this class of compounds for weed management applications.

Table 1: Herbicidal Activity of Selected Thiazolin-2-thione Derivatives

Compound Type Target Species Effect Reference
3-Aryl-thiazolin-2-thione Derivatives Rape (Brassica napus) Root growth inhibition researchgate.net
3-Aryl-thiazolin-2-thione Derivatives Barnyard Grass (Echinochloa crus-galli) Root growth inhibition researchgate.net

The fungicidal properties of 1,3-thiazolidine-2-thione derivatives have been more extensively studied. These compounds have shown strong activity against a range of significant plant pathogenic fungi.

A study on various derivatives revealed that substitutions at the nitrogen and carbon positions of the thiazolidine ring significantly influence antifungal efficacy. nih.gov Specifically, N-acyl substitution was found to enhance fungicidal activity. nih.gov As shown in the table below, certain derivatives exhibit potent inhibition of fungi such as Botrytis cinerea (gray mold) and Rhizoctonia solani (root rot). nih.gov

Table 2: Fungicidal Activity of Selected 1,3-Thiazolidine-2-thione Derivatives

Compound Target Fungus IC₅₀ (µg/mL) Reference
4-isobutyl-N-propionylthiazoldine-2-thione Rhizoctonia solani 1.0 nih.gov
4-isopropyl-N-propionylthiazoldine-2-thione Botrytis cinerea 3.7 nih.gov
4-isopropyl-N-propionylthiazoldine-2-thione Gibberella zeae 6.5 nih.gov
4-isobutyl-N-propionylthiazoldine-2-thione Gibberella zeae 11.0 nih.gov

Beyond direct fungicidal action, these compounds are being explored for novel pest control strategies. Certain 1,3-thiazolidine-2-thione derivatives have been shown to inhibit the type III secretion system (T3SS) of Xanthomonas oryzae pv. oryzae, the bacterium responsible for bacterial blight in rice. nih.gov By suppressing this key virulence factor without killing the bacteria, these compounds can reduce disease symptoms, offering an anti-virulence approach that may slow the development of resistance. nih.gov

Additionally, some derivatives have demonstrated plant growth regulating properties. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote the growth of rapeseed, leading to increased seed yield and oil content. nih.govresearchgate.net This indicates a potential application in crop enhancement and management.

Utility as Chemodosimeters and Chemical Sensor Components of this compound

The exploration of heterocyclic compounds for applications in materials science has identified various scaffolds with the potential for developing chemosensors and chemodosimeters. These sensors are crucial for detecting and quantifying specific analytes, such as metal ions or anions, through observable changes like color or fluorescence. The 1,3-thiazolidine-2-thione core structure is recognized for its potential in creating ion receptors. plos.org However, based on available scientific literature, the specific compound This compound is not extensively documented as a primary component in chemosensor or chemodosimeter applications.

While direct research on the utility of This compound as a chemosensor is limited, studies on closely related thiazolidine derivatives highlight the potential of this chemical family. For instance, novel fluorescent chemosensors incorporating a phenyl-thiazolidinone core have been successfully developed for the selective detection of aluminum ions (Al³⁺). nih.gov In these cases, the thiazolidine derivative acts as a fluorophore which, upon complexation with the target metal ion, exhibits a significant and measurable change in its fluorescence properties. One such study reported the fabrication of two fluorescent chemosensors, AM1 and AM2, which are derivatives of 3-phenylthiazolidin-4-one, for detecting Al³⁺ ions with high sensitivity and selectivity. nih.gov The detection limits for these sensors were found to be as low as 0.11 μM. nih.gov

The synthesis of This compound is well-established, often appearing as an intermediate in the synthesis of more complex molecules intended for various biological and chemical applications. nih.govplos.org The presence of the sulfur atoms and the phenyl group in its structure provides potential coordination sites for metal ions and could influence its photophysical properties, which are key characteristics for a chemosensor. However, detailed research findings specifically leveraging these features for sensing applications of the parent compound remain to be published.

The general class of thiazolidines has been noted for its application as ion receptors, suggesting that the foundational chemical properties for such utility are present in the core structure. plos.org The development of a chemosensor typically involves modifying a core structure like This compound to include specific binding sites or signaling units to enhance selectivity and sensitivity towards a particular analyte. The research on related derivatives indicates a promising future for this class of compounds in sensor technology, even though the specific role of This compound itself is not yet clearly defined in this context.

Conclusion and Future Research Directions for 3 Phenyl 1,3 Thiazolidine 2 Thione

Synthesis of Key Research Findings on PTT

Research on 3-Phenyl-1,3-thiazolidine-2-thione and related thiazolidine-2-thiones has yielded significant insights into their synthesis and biological activities. Various synthetic strategies have been developed, often focusing on efficiency, mild reaction conditions, and high yields. nih.gov One-pot, three-component synthesis methods using nitroepoxides, primary amines, and carbon disulfide have proven effective. nih.gov Other approaches include the reaction of β-amino alcohols with potassium ethylxanthate (B89882) and the cycloaddition of aziridines with carbon disulfide. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has also emerged as a rapid and efficient method for preparing related chiral auxiliaries. researchgate.net

The biological evaluation of thiazolidine-2-thione derivatives has uncovered a wide range of potential therapeutic applications. These compounds have been investigated for their roles as:

Xanthine (B1682287) Oxidase Inhibitors: Derivatives of thiazolidine-2-thione have shown potent inhibitory activity against xanthine oxidase, a key enzyme in the development of hyperuricemia and gout. nih.govnih.govplos.org Notably, some derivatives exhibited significantly greater potency than the standard drug, allopurinol. nih.govnih.gov

Antimicrobial Agents: Thiazolidine-2-thione derivatives have been designed as anti-virulence agents, specifically targeting the type III secretion system (T3SS) of pathogenic bacteria like Xanthomonas oryzae pv. oryzae, without affecting bacterial growth. nih.gov

Anticancer Agents: The thiazolidine-2,4-dione scaffold, a close relative, has been a focus in the development of anticancer agents, including VEGFR-2 inhibitors. tandfonline.com A ruthenium complex containing 1,3-thiazolidine-2-thione has demonstrated the ability to inhibit hepatic cancer stem cells. nih.gov

Other Biological Activities: The thiazolidine (B150603) ring is a versatile scaffold found in compounds with diverse pharmacological properties, including anti-inflammatory, antifungal, and aldose reductase inhibitory activities. nih.govplos.org

Identification of Unexplored Research Avenues and Persistent Challenges

Despite the progress, several areas concerning this compound remain underexplored. A significant challenge lies in the comprehensive toxicological profiling of PTT and its derivatives. While some studies touch upon the safety of related compounds, dedicated research into the long-term effects and metabolic fate of PTT is crucial for its potential translation into therapeutic agents. mdpi.com

Furthermore, the exploration of PTT derivatives in a wider range of biological targets is warranted. While research has focused on specific enzymes and pathways, the inherent structural features of the thiazolidine-2-thione core suggest potential interactions with other biological macromolecules. High-throughput screening of PTT-based libraries against diverse target classes could unveil novel biological activities.

Another challenge is the development of more sustainable and environmentally friendly synthetic protocols. nih.gov While greener pathways are being considered, a more concerted effort to utilize renewable starting materials and solvent-free conditions would be beneficial. nih.gov

Discussion of Emerging Trends in Thiazolidine-2-thione Chemistry

The field of thiazolidine-2-thione chemistry is witnessing several exciting trends. A prominent trend is the application of computational methods, such as molecular docking and molecular dynamics simulations, to guide the design and optimization of new derivatives. nih.govnih.govplos.org These in silico approaches allow for a more rational design of compounds with enhanced potency and selectivity, as seen in the development of xanthine oxidase inhibitors. nih.govnih.govplos.org

Another emerging area is the development of multifunctional ligands. The inherent versatility of the thiazolidine scaffold allows for its combination with other pharmacophores to create hybrid molecules with dual or multiple biological activities. tandfonline.com This approach is particularly relevant in complex diseases where targeting multiple pathways may be more effective.

The use of thiazolidine-2-thiones as chiral auxiliaries in asymmetric synthesis continues to be an area of interest. nih.govplos.org Their ability to induce stereoselectivity in chemical reactions is valuable for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Perspectives on the Broader Scientific and Technological Impact of PTT Research

The continued investigation of this compound and its analogs holds significant promise for both fundamental science and technological advancement. From a scientific perspective, PTT serves as a valuable molecular probe to explore the structure and function of various enzymes and receptors. Understanding the molecular interactions that govern the biological activity of PTT derivatives can provide fundamental insights into disease mechanisms.

Technologically, the development of PTT-based compounds could lead to new therapeutic agents for a range of diseases, including metabolic disorders, infectious diseases, and cancer. The potential for creating novel antimicrobial agents that circumvent traditional resistance mechanisms is particularly noteworthy. nih.gov

Furthermore, the advancements in synthetic methodologies driven by PTT research can have a broader impact on organic chemistry, offering new tools and strategies for the construction of complex heterocyclic molecules. The focus on greener and more efficient synthetic routes aligns with the growing demand for sustainable chemical manufacturing. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-phenyl-1,3-thiazolidine-2-thione and its derivatives?

  • Methodological Answer : A common approach involves reacting thiol-containing precursors with aldehydes or ketones under nitrogen atmosphere. For example, (5RS)-5-(aminomethyl)-3-phenyl-1,3-thiazolidine-2-thione was synthesized via reaction of a thiol precursor with triethylamine and propane-1,3-dithiol, followed by purification using column chromatography (CH₂Cl₂/hexanes) and recrystallization . Alternative routes include oxidative cyclization of hydrazine derivatives or condensation reactions with tailored catalysts .
  • Key Considerations : Monitor reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions like over-alkylation.

Q. How are spectroscopic techniques employed to confirm the structure and purity of this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characterize substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm for phenyl groups) and confirm stereochemistry via coupling constants .
  • IR : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and amide (N–H) bands at ~3300 cm⁻¹ .
  • HRMS : Validate molecular weights (e.g., [M+H]⁺ at m/z 336.1450 for a derivative in ) .
    • Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-based IR simulations) to resolve ambiguities .

Advanced Research Questions

Q. What strategies address diastereoselectivity challenges in catalytic α-alkylation of chiral N-acyl thiazolidinethiones?

  • Methodological Answer : Use chiral auxiliaries or organocatalysts to enforce stereocontrol. For example, (S)-4-isopropyl-1,3-thiazolidine-2-thione derivatives achieved 70–72% diastereomeric excess via catalytic asymmetric alkylation with carbocation-stabilizing reagents (e.g., cycloheptatrienyl derivatives) .
  • Troubleshooting : Optimize solvent polarity (e.g., CH₂Cl₂/hexanes mixtures) to enhance catalyst-substrate interactions and reduce racemization .

Q. How can thiazolidine-2-thione derivatives be functionalized for applications like fluorescent labeling?

  • Methodological Answer : React the thione group with near-infrared probes (e.g., indocyanine green) to form conjugates like ICG-ATT. This involves activating the thione with acylating agents, followed by coupling to biomolecules (e.g., proteins) for fluorescence-based assays .
  • Validation : Confirm labeling efficiency via fluorescence quenching assays or HPLC-MS to detect adducts .

Q. What thermodynamic or structural factors influence the stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermodynamics : Enthalpy of formation (ΔHf) for thiazolidinethiones averages ~100 kJ/mol, with stability enhanced by electron-withdrawing substituents (e.g., fluorophenyl groups) .
  • Tautomerism : Thiol-thione tautomeric equilibria (e.g., in polar solvents) can alter reactivity; monitor via UV-Vis spectroscopy or X-ray crystallography .
    • Contradictions : Some studies report conflicting melting points or spectral data due to polymorphic variations; always cross-reference with single-crystal XRD .

Data Contradiction Analysis

  • Synthetic Yields : reports 70% yields for alkylated derivatives, while notes 72% under similar conditions. Discrepancies may arise from purification efficiency (e.g., column chromatography vs. recrystallization).
  • Structural Assignments : Tautomeric forms (thione vs. thiol) in IR/NMR data can lead to misinterpretation; use computational modeling (e.g., Gaussian) to validate assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.